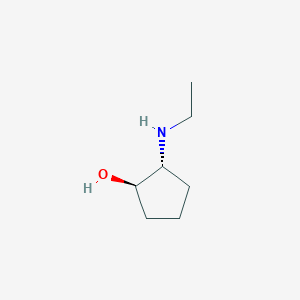
rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol: is a chiral compound with a cyclopentane ring substituted with an ethylamino group and a hydroxyl group The “rac-” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.
Step 1 Formation of the Amino Alcohol: Cyclopentanone undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the ethylamino group.
Step 2 Stereoselective Reduction: The intermediate is then subjected to stereoselective reduction to introduce the hydroxyl group at the 1-position, yielding rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol.
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and specific reaction conditions are fine-tuned to ensure high stereoselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo further reduction to form different derivatives, depending on the reducing agents used.
Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, or Jones reagent.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of 2-(ethylamino)cyclopentanone.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of more complex molecules.
Catalysis: Potential use in asymmetric catalysis due to its chiral nature.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Investigated for binding to specific receptors in biological systems.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals due to its bioactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions, while the hydroxyl group can participate in additional hydrogen bonding, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(methylamino)cyclopentan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
(1R,2R)-2-(propylamino)cyclopentan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
rac-(1R,2R)-2-(ethylamino)cyclopentan-1-ol is unique due to its specific combination of an ethylamino group and a hydroxyl group on a cyclopentane ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1354425-29-8; 1845825-51-5 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.203 |
IUPAC Name |
(1R,2R)-2-(ethylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-2-8-6-4-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
UBDXCTQZLNZRCF-RNFRBKRXSA-N |
SMILES |
CCNC1CCCC1O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















